Methyl 3-nitro-4-sulfanylbenzoate

Overview

Description

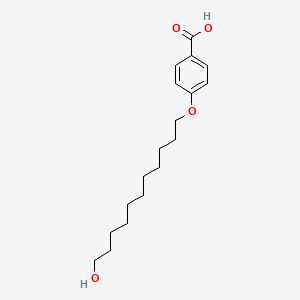

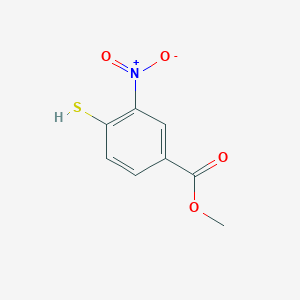

“Methyl 3-nitro-4-sulfanylbenzoate” is a chemical compound with the CAS number 59515-34-3 . It is used in various chemical reactions and has a molecular weight of 213.21 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H7NO4S . The InChI code for this compound is 1S/C8H7NO4S/c1-13-8(10)5-2-3-7(14)6(4-5)9(11)12/h2-4,14H,1H3 .Physical And Chemical Properties Analysis

“this compound” is a solid or liquid compound that should be stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 213.21 .Scientific Research Applications

Synthesis Methods

- Methyl 3-nitro-4-sulfanylbenzoate is used in efficient synthesis methods for various chemicals. One example is the synthesis of 3-aryl-2-aryl(or methyl)sulfanylbenzo[b]thiophenes, achieved by treating aryl 2-aryl(or methyl)sulfanylmethylsulfanylphenyl ketones with LDA in 1,2-dimethoxyethane (DME), followed by dehydration with thionyl chloride (Kobayashi, Egara, Fukamachi, & Konishi, 2009).

Application in Drug Synthesis

- It is used in the synthesis of drug intermediates. For instance, it has been used in developing synthesis methods for 2-methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole (Lomov, 2019).

Chemical Bond Studies

- Studies on its chemical bonds, such as C-S bond cleavage, have been conducted. Methyl and ethyl-[(substituted phenylthio)methyl]-3-nitrobenzoates have been synthesized to study the action of sodium hydroxide solution, leading to the formation of diaryl disulfides and 3-nitro-4-methylbenzoic acid or 4-methylbenzoic acid (El-Hegazy, El-Bardan, & Hamed, 1994).

Photolysis and Radical Formation

- Photodecomposition studies of related compounds have been conducted. For example, the photolysis of sulfanilamide and 4-aminobenzoic acid, both structurally similar to this compound, has led to the formation of various radicals, contributing to the understanding of phototoxic and photoallergic responses (Chignell, Kalyanaraman, Mason, & Sik, 1980).

Material Science Applications

- This compound derivatives have been used in the field of material science. For instance, the study of aromatic polyimides derived from thiophenyl-substituted benzidines, synthesized via the rearrangement reaction of hydrazobenzene derivatives obtained from compounds including (3-nitrophenyl)(phenyl)sulfane, demonstrates its potential in developing materials with high refractive indices and small birefringences (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Safety and Hazards

“Methyl 3-nitro-4-sulfanylbenzoate” is classified as a dangerous substance. It has hazard statements H302-H319-H332-H372-H400, indicating that it is harmful if swallowed, causes serious eye irritation, harmful if inhaled, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

methyl 3-nitro-4-sulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-13-8(10)5-2-3-7(14)6(4-5)9(11)12/h2-4,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDSHWJXMMBSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625150 | |

| Record name | Methyl 3-nitro-4-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59515-34-3 | |

| Record name | Methyl 3-nitro-4-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Methoxy[1,1'-biphenyl]-2,5-diol](/img/structure/B3054228.png)